molecular formula C7H13NO2 B13662741 Ethyl 2-(azetidin-1-yl)acetate

Ethyl 2-(azetidin-1-yl)acetate

Cat. No.: B13662741
M. Wt: 143.18 g/mol
InChI Key: MYBGIDBPYOOYGS-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-1-yl)acetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant biological activities and are used as building blocks in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(azetidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(azetidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines .

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with target molecules, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of antimicrobial and antifungal activities .

Comparison with Similar Compounds

Comparison: Ethyl 2-(azetidin-1-yl)acetate is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it more reactive compared to pyrrolidine and piperidine derivatives, which have larger ring sizes and less strain . The azetidine ring’s reactivity is advantageous in synthetic chemistry, allowing for the formation of diverse and complex molecules .

Properties

IUPAC Name

ethyl 2-(azetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-8-4-3-5-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBGIDBPYOOYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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